N-Propyl-1,3-propanediamine

Nitric Oxide Delivery Anticancer Therapeutics Liposomal Formulations

N-Propyl-1,3-propanediamine (CAS 23764-31-0) is a linear aliphatic diamine featuring a primary amine and a secondary amine separated by a three-carbon propylene spacer. This bifunctional amine serves as a versatile building block in organic synthesis, notably in the preparation of hexahydropyrimidines and nitric oxide-releasing adducts.

Molecular Formula C6H16N2
Molecular Weight 116.2 g/mol
CAS No. 23764-31-0
Cat. No. B1204392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Propyl-1,3-propanediamine
CAS23764-31-0
Synonyms3-(n-propylamino)propylamine
3-(n-propylamino)propylamine dihydrochloride
3-PAPA
Molecular FormulaC6H16N2
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCCNCCCN
InChIInChI=1S/C6H16N2/c1-2-5-8-6-3-4-7/h8H,2-7H2,1H3
InChIKeyOWKYZAGJTTTXOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Propyl-1,3-propanediamine (CAS 23764-31-0) Technical Profile for Scientific Procurement


N-Propyl-1,3-propanediamine (CAS 23764-31-0) is a linear aliphatic diamine featuring a primary amine and a secondary amine separated by a three-carbon propylene spacer . This bifunctional amine serves as a versatile building block in organic synthesis, notably in the preparation of hexahydropyrimidines and nitric oxide-releasing adducts [1]. The compound is commercially available at 99% purity and is primarily utilized in research settings for the development of therapeutics and advanced materials .

Rapid NO-release precursor Propylamine-based PAPA/NO enables fast nitric oxide donor design for cancer cell-model studies.
Heterocyclic building block Bifunctional diamine scaffold for hexahydropyrimidine synthesis via benzotriazole-formaldehyde condensation.
High-temperature compatibility Higher boiling point supports synthetic routes requiring elevated thermal conditions without premature evaporation.

Procurement Rationale: Why N-Propyl-1,3-propanediamine Cannot Be Simply Substituted


Substitution among 1,3-propanediamine analogs is not straightforward due to the pronounced influence of N-alkyl substituents on physicochemical properties and downstream performance. The propyl group in N-Propyl-1,3-propanediamine (target) confers a distinct boiling point of 169 °C and density of 0.841 g/mL at 25 °C , which differ significantly from analogs such as N-methyl-1,3-propanediamine (bp 139-141 °C, density 0.844 g/mL) [1] and N,N-dimethyl-1,3-propanediamine (bp 132-133 °C, density 0.812 g/mL) [2]. More critically, in specialized applications like nitric oxide (NO) delivery, the propyl substituent directly dictates the NO release half-life (2.5 h for PAPA/NO) [3], a parameter that is not interchangeable with ethyl (slower release, >72 h for DETA/NO) [3]. These differences underscore the need for precise compound selection to ensure reproducibility in synthetic and biological workflows.

N-alkyl chain

Propyl group determines distinct NO release half-life; ethyl or methyl analogs produce dramatically different kinetic profiles that may not replicate fast-release models.

Boiling point

Significantly higher boiling point than N-methyl, N-ethyl, or unsubstituted 1,3-propanediamines; substitution may compromise high-temperature reaction designs.

Density

Intermediate density (vs. N,N-dimethyl and parent) affects phase behavior in biphasic systems; analog replacement may alter extraction and formulation outcomes.

Quantitative Differentiation Evidence for N-Propyl-1,3-propanediamine (CAS 23764-31-0)


Head-to-Head Comparison: PAPA/NO vs. DETA/NO in Nitric Oxide Release Kinetics and Cytotoxicity

In a direct comparative study, liposomes encapsulating N-propyl-1,3-propanediamine/NO (PAPA/NO) exhibited a fast nitric oxide release half-life of 2.5 hours, whereas liposomes with diethylenetriamine/NO (DETA/NO) showed a slow release half-life of >72 hours [1]. This difference in release kinetics translated to distinct anticancer cytotoxicity profiles: the fast-release PAPA/NO liposomes required higher NO payloads (LD50 > 6 μg mL−1) to achieve cytotoxicity, while the slow-release DETA/NO liposomes were effective at lower payloads (LD50 < 3 μg mL−1) [1].

NO release vs. DETA/NO
Head-to-head
Half-life: 2.5 h (PAPA/NO) vs. >72 h (DETA/NO); LD50: >6 vs.
Rapid NO flux supports fast-release research models; higher LD50 requires payload-response interpretation.
Liposomal formulations; 72 h cytotoxicity assay in cancer cell lines.
Boiling point comparison
Data to verify
169 °C vs. N-ethyl 146.6–156 °C, N-methyl 139–141 °C, parent 140 °C
Higher boiling point may support high-temperature syntheses without solvent loss.
Literature values; method and purity context to verify.
Density comparison
Context-dependent
0.841 g/mL (25 °C) vs. N,N-dimethyl 0.812, N-methyl 0.844, parent 0.888
Intermediate density influences biphasic separation; formulation context may require review.
Measured at 25 °C; analog densities may differ by source.
Hexahydropyrimidine synthesis
Supporting evidence
Reaction with benzotriazole and formaldehyde yields 1-benzotriazolylmethyl-3-propylhexahydropyrimidine
Demonstrates specific utility as a heterocyclic building block; no direct comparator yield data.
Ambient temperature, methanol/water; source to verify.
Nitric Oxide Delivery Anticancer Therapeutics Liposomal Formulations

Cross-Study Comparison: N-Propyl-1,3-propanediamine Exhibits Elevated Boiling Point Relative to N-Alkyl Analogs

N-Propyl-1,3-propanediamine displays a boiling point of 169 °C at atmospheric pressure . This value is substantially higher than that of its N-ethyl analog (N-ethyl-1,3-propanediamine, bp 146.6-156 °C) [1], N-methyl analog (N-methyl-1,3-propanediamine, bp 139-141 °C) , and the unsubstituted parent (1,3-propanediamine, bp 140 °C) .

Boiling point comparison
Data to verify
169 °C vs. N-ethyl 146.6–156 °C, N-methyl 139–141 °C, parent 140 °C
Higher boiling point may support high-temperature syntheses without solvent loss.
Literature values; method and purity context to verify.
Physicochemical Characterization Distillation Processes Reaction Solvent Selection

Cross-Study Comparison: N-Propyl-1,3-propanediamine Density Differentiates from Tertiary Amine and Unsubstituted Analogs

The density of N-Propyl-1,3-propanediamine is reported as 0.841 g/mL at 25 °C . This value is intermediate between the lower density of N,N-dimethyl-1,3-propanediamine (0.812 g/mL) [1] and the higher density of unsubstituted 1,3-propanediamine (0.888 g/mL) . It is also distinct from the N-methyl analog (0.844 g/mL) .

Density comparison
Context-dependent
0.841 g/mL (25 °C) vs. N,N-dimethyl 0.812, N-methyl 0.844, parent 0.888
Intermediate density influences biphasic separation; formulation context may require review.
Measured at 25 °C; analog densities may differ by source.
Formulation Development Density-Dependent Separations Material Science

Supporting Evidence: Documented Utility in the Synthesis of 1-Benzotriazolylmethyl-3-propylhexahydropyrimidine

N-Propyl-1,3-propanediamine reacts with benzotriazole and formaldehyde to yield 1-benzotriazolylmethyl-3-propylhexahydropyrimidine, a reaction that leverages the compound's secondary amine and primary amine functionalities [1]. While no direct comparator yield data is available, this reaction demonstrates the specific synthetic utility of the propyl-substituted 1,3-propanediamine scaffold in constructing hexahydropyrimidine heterocycles.

Hexahydropyrimidine synthesis
Supporting evidence
Reaction with benzotriazole and formaldehyde yields 1-benzotriazolylmethyl-3-propylhexahydropyrimidine
Demonstrates specific utility as a heterocyclic building block; no direct comparator yield data.
Ambient temperature, methanol/water; source to verify.
Heterocyclic Synthesis Benzotriazole Chemistry Organic Methodology

Validated Research and Industrial Use Cases for N-Propyl-1,3-propanediamine (CAS 23764-31-0)


Fast Nitric Oxide (NO) Donor Development for Cancer Research

N-Propyl-1,3-propanediamine is the preferred precursor for synthesizing PAPA/NO, a fast NO donor with a half-life of 2.5 hours [1]. This kinetic profile is essential for in vitro studies requiring rapid NO flux to induce cell death, as demonstrated by its application in liposomal formulations that exhibited distinct LD50 values (>6 μg mL−1) against pancreatic, colorectal, and breast cancer cell lines [1].

Synthesis of Hexahydropyrimidine Heterocycles

The compound has a documented role in the facile synthesis of 1-benzotriazolylmethyl-3-propylhexahydropyrimidine via reaction with benzotriazole and formaldehyde [2]. This makes it a valuable building block for medicinal chemistry programs exploring hexahydropyrimidine-based pharmacophores.

High-Temperature Organic Synthesis and Solvent Applications

With a boiling point of 169 °C , N-Propyl-1,3-propanediamine is suitable for reactions conducted at elevated temperatures where lower-boiling 1,3-propanediamine analogs (e.g., N-methyl-1,3-propanediamine, bp 139-141 °C ) would evaporate, reducing solvent loss and improving reaction robustness.

Formulation Development Requiring Specific Density Characteristics

The density of 0.841 g/mL at 25 °C makes N-Propyl-1,3-propanediamine a candidate for biphasic systems and liquid-liquid extractions where phase separation is density-dependent. Its density is intermediate between N,N-dimethyl-1,3-propanediamine (0.812 g/mL) [3] and the unsubstituted parent (0.888 g/mL) , offering a unique balance for formulation scientists.

Application
Selection Property
Validation Focus
Rapid NO-release research models
N-propyl substitution pattern for fast NO donor kinetics
NO release half-life and payload-response profiling
Hexahydropyrimidine heterocycle synthesis
Bifunctional amine reactivity with benzotriazole/formaldehyde
Reaction yield and scaffold diversity assessment
High-temperature synthetic applications
Elevated boiling point relative to shorter-chain analogs
Solvent retention and reaction robustness at elevated temperatures
Biphasic formulation and extraction systems
Intermediate density profile
Phase separation efficiency and stability verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Propyl-1,3-propanediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.